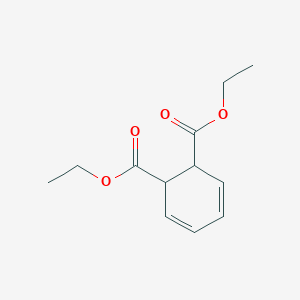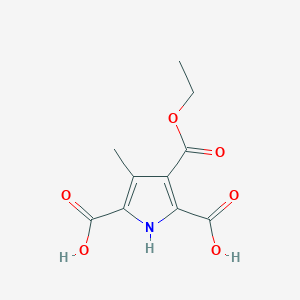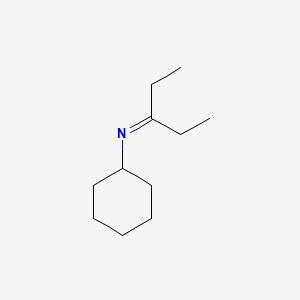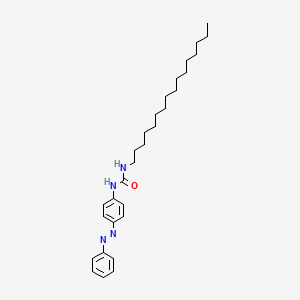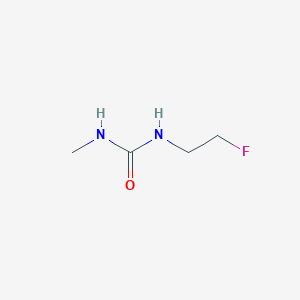
1-(2-Fluoroethyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluoroethyl group attached to the nitrogen atom of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-methylurea typically involves the reaction of 2-fluoroethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Fluoroethylamine+Methyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoroethyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethylurea derivatives, while reduction can produce fluoroethylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Fluoroethyl)-3-methylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, leading to the modulation of biological pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Fluoroethanol: A related compound with a similar fluoroethyl group.
Methylurea: Shares the urea moiety but lacks the fluoroethyl group.
Fluoroethylurea: Another derivative with similar structural features.
Uniqueness: 1-(2-Fluoroethyl)-3-methylurea is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
13907-91-0 |
|---|---|
Molekularformel |
C4H9FN2O |
Molekulargewicht |
120.13 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-3-methylurea |
InChI |
InChI=1S/C4H9FN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) |
InChI-Schlüssel |
MFXZOMNMWJPMMG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



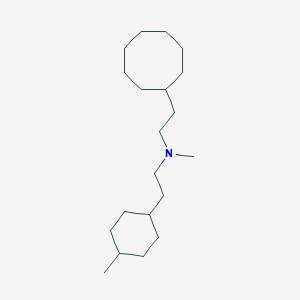
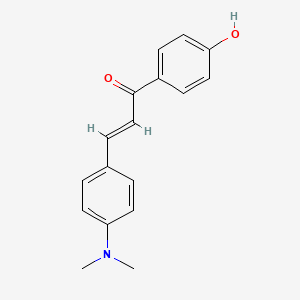

![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
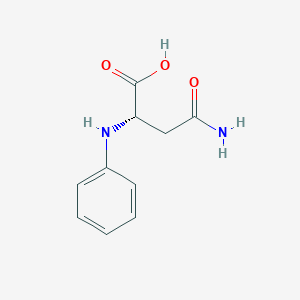
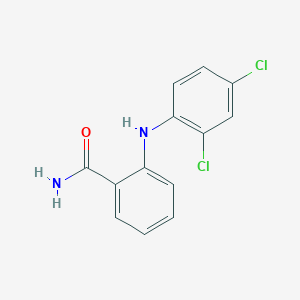
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
